

Application Notes and Protocols for Isoxazole-3-Carboxylates as Antimycobacterial Agents

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Compound of Interest

Compound Name: Ethyl 5-tert-butylisoxazole-3-carboxylate

Cat. No.: B1317826

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of isoxazole-3-carboxylates in the development of novel antimycobacterial agents. This document includes summaries of their biological activity, potential mechanisms of action, and detailed protocols for their synthesis and evaluation.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of *Mycobacterium tuberculosis* (Mtb) necessitates the discovery and development of new chemical entities (NCEs) with novel mechanisms of action. Isoxazole-3-carboxylates have emerged as a promising class of compounds with potent activity against both replicating and non-replicating Mtb.^{[1][2]} Several derivatives have demonstrated submicromolar in vitro activity against drug-susceptible and drug-resistant Mtb strains, highlighting their potential as lead compounds for tuberculosis drug development.^{[1][3]}

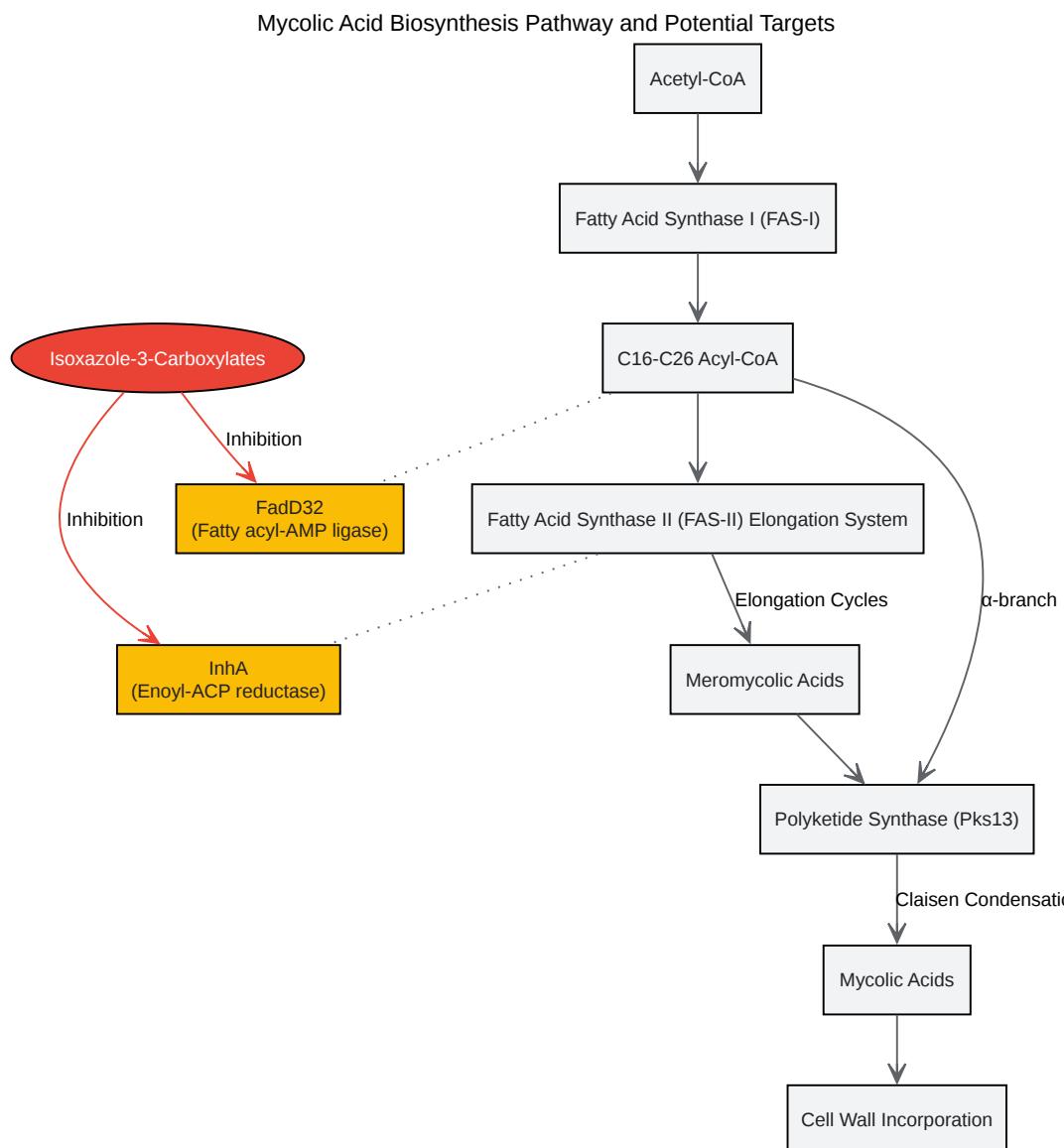
Mechanism of Action

While the exact mechanism of action for all isoxazole-3-carboxylates is still under investigation, evidence suggests that they may act as prodrugs and interfere with the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.^[4] Potential enzymatic targets within this pathway include the enoyl-acyl carrier protein reductase (InhA) and fatty

acyl-AMP ligase (FadD32).^{[2][5][6]} Inhibition of these enzymes disrupts the integrity of the cell wall, leading to bacterial death.

Mycolic Acid Biosynthesis Pathway and Potential Inhibition by Isoxazole-3-Carboxylates

The following diagram illustrates the key stages of the mycolic acid biosynthesis pathway in *M. tuberculosis* and highlights the putative targets of isoxazole-3-carboxylate derivatives.

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Caption: Proposed mechanism of action via inhibition of mycolic acid biosynthesis.

Data Presentation

The following tables summarize the in vitro antimycobacterial activity and cytotoxicity of representative isoxazole-3-carboxylate derivatives.

Table 1: Antimycobacterial Activity of Isoxazole-3-Carboxylate Derivatives against M. tuberculosis H37Rv

Compound ID	Substituent on Phenyl Ring	MIC (μ g/mL)	MIC (μ M)	Reference
1	3,4-dichlorobenzyl	0.25	~0.5	[3]
2	4-chloro	1.0	~3.0	
3	4-methoxy	8.0	~25.0	
4	2,4-dichloro	0.5	~1.5	
5	4-nitro	2.0	~6.0	
Isoniazid	-	0.05	0.36	
Rifampicin	-	0.1	0.12	

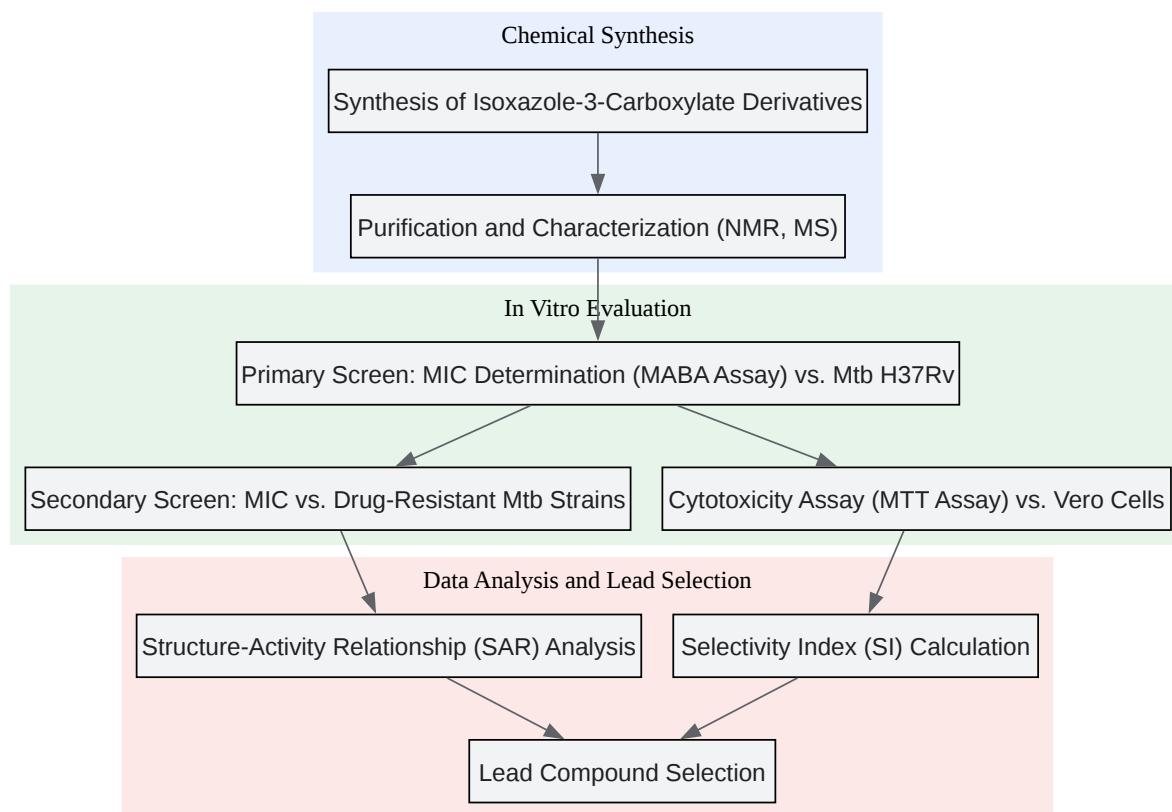
Table 2: Cytotoxicity of Isoxazole-3-Carboxylate Derivatives

Compound ID	Cell Line	IC50 (μ M)	Selectivity Index (SI = IC50/MIC)	Reference
1	Vero	>200	>400	[3]
2	Vero	>128	>42	[2]
3	Vero	>128	>5	[2]
4	Vero	>128	>85	[2]
5	Vero	>128	>21	[2]

Experimental Protocols

General Workflow for Screening and Evaluation

The following diagram outlines the general workflow for the synthesis, in vitro screening, and evaluation of isoxazole-3-carboxylate derivatives as potential antimycobacterial agents.



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Caption: Experimental workflow for antimycobacterial drug discovery.

Protocol 1: Synthesis of Ethyl 5-(Aryl)isoxazole-3-carboxylates

This protocol describes a general method for the synthesis of ethyl 5-(aryl)isoxazole-3-carboxylates.

Materials:

- Substituted aromatic aldehyde
- Hydroxylamine hydrochloride
- Sodium acetate
- Ethanol
- Ethyl chloroacetate
- Sodium ethoxide

Procedure:

- Oxime Formation:
 - Dissolve the substituted aromatic aldehyde (1 eq.), hydroxylamine hydrochloride (1.1 eq.), and sodium acetate (1.2 eq.) in ethanol.
 - Reflux the mixture for 2-4 hours.
 - Monitor the reaction by Thin Layer Chromatography (TLC).
 - After completion, cool the reaction mixture and pour it into ice-cold water.
 - Filter the precipitated aldoxime, wash with water, and dry.
- Chlorination of Oxime:
 - Suspend the dried aldoxime in a suitable chlorinated solvent (e.g., chloroform).

- Bubble chlorine gas through the suspension at 0-5 °C until the reaction is complete (monitored by TLC).
- Remove the excess chlorine gas by purging with nitrogen.
- The resulting solution of the chloro-oxime is used directly in the next step.
- Cycloaddition:
 - Prepare a solution of sodium ethoxide in ethanol.
 - Add ethyl chloroacetate to the sodium ethoxide solution at 0-5 °C.
 - To this mixture, add the previously prepared chloro-oxime solution dropwise at 0-5 °C.
 - Allow the reaction to stir at room temperature for 12-16 hours.
 - Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification:
 - Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
 - Characterize the purified ethyl 5-(aryl)isoxazole-3-carboxylate by NMR and mass spectrometry.

Protocol 2: Microplate Alamar Blue Assay (MABA) for MIC Determination

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against *M. tuberculosis* H37Rv.

Materials:

- 96-well microplates
- Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
- *M. tuberculosis* H37Rv culture
- Test compounds dissolved in DMSO
- Alamar Blue reagent
- Tween 80 (10%)

Procedure:

- **Plate Preparation:**
 - Add 100 μ L of sterile deionized water to the outer perimeter wells of the 96-well plate to minimize evaporation.
 - Add 100 μ L of Middlebrook 7H9 broth to the remaining wells.
 - Add 100 μ L of the test compound solution (at 2x the highest desired concentration) to the first well of each row to be tested, and perform serial two-fold dilutions across the plate.
- **Inoculation:**
 - Prepare an inoculum of *M. tuberculosis* H37Rv equivalent to a McFarland standard of 1.0 and dilute it 1:20 in 7H9 broth.
 - Add 100 μ L of the diluted inoculum to each well containing the test compounds. The final volume in each well will be 200 μ L.
 - Include a drug-free control (inoculum only) and a sterile control (broth only).
- **Incubation:**
 - Seal the plates with paraffin film and incubate at 37 °C for 5-7 days.
- **Addition of Alamar Blue:**

- After incubation, add 30 µL of a freshly prepared 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to a control well containing only the inoculum.
- Re-incubate the plate at 37 °C for 24 hours.
- Reading Results:
 - If the control well turns from blue to pink, add the Alamar Blue/Tween 80 mixture to all wells.
 - Re-incubate for another 24 hours.
 - The MIC is defined as the lowest concentration of the compound that prevents the color change from blue (no growth) to pink (growth).[\[6\]](#)

Protocol 3: MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxicity of the compounds against a mammalian cell line (e.g., Vero cells).

Materials:

- 96-well flat-bottomed plates
- Vero cells (or other suitable mammalian cell line)
- Complete growth medium (e.g., DMEM with 10% FBS)
- Test compounds dissolved in DMSO
- MTT solution (5 mg/mL in PBS)
- DMSO

Procedure:

- Cell Seeding:
 - Seed the 96-well plates with 1×10^4 cells per well in 100 µL of complete growth medium.

- Incubate the plates at 37 °C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of the test compounds in the growth medium.
 - Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
 - Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
 - Incubate the plates for 48-72 hours.
- MTT Addition:
 - After the incubation period, add 20 µL of MTT solution to each well.
 - Incubate the plate at 37 °C for another 4 hours.
- Formazan Solubilization:
 - Carefully remove the medium containing MTT.
 - Add 150 µL of DMSO to each well to dissolve the formazan crystals.
 - Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
- Absorbance Measurement:
 - Read the absorbance at 570 nm using a microplate reader.
 - Calculate the percentage of cell viability relative to the untreated control cells.
 - The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.[7][8]

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